Desmethyl-VS-5584

Descripción

Propiedades

IUPAC Name |

5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDJJKHNGAOCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Desmethyl-VS-5584: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Desmethyl-VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document details the chemical structure, proposes a viable synthetic route, presents key quantitative bioactivity data, and outlines detailed experimental protocols for assessing its biological effects. Additionally, a visual representation of the targeted signaling pathway is provided to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

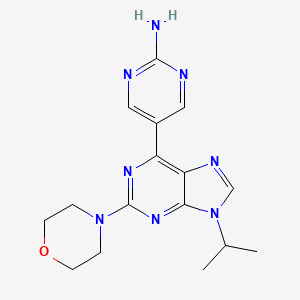

Desmethyl-VS-5584 is a close structural analog of VS-5584, lacking the methyl group at the 8-position of the purine ring. Its systematic IUPAC name is 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine .

Chemical Structure:

Table 1: Physicochemical Properties of Desmethyl-VS-5584

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₈O | [1] |

| Molecular Weight | 340.39 g/mol | [1] |

| CAS Number | 1246535-95-4 | [1] |

| SMILES | Nc1ncc(c2c3ncn(C(C)C)c3nc(N3CCOCC3)n2)cn1 | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in DMSO | [2] |

Proposed Synthesis

The synthesis likely commences from a suitable purine precursor, such as 2,6-dichloro-9-isopropylpurine. This intermediate can be synthesized from 2,6-dichloropurine and isopropyl alcohol[2]. The subsequent steps would involve sequential nucleophilic aromatic substitution and a cross-coupling reaction.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of Desmethyl-VS-5584.

Step 1: Synthesis of 2,6-Dichloro-9-isopropylpurine 2,6-Dichloropurine is alkylated with isopropyl alcohol, likely under Mitsunobu conditions or another suitable N-alkylation method, to yield 2,6-dichloro-9-isopropylpurine[2].

Step 2: Synthesis of 2-Chloro-9-isopropyl-6-morpholinopurine The more reactive chlorine atom at the C6 position of the purine ring is displaced by morpholine through a nucleophilic aromatic substitution reaction.

Step 3: Suzuki-Miyaura Cross-Coupling The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 2-chloro-9-isopropyl-6-morpholinopurine intermediate and 2-aminopyrimidine-5-boronic acid or a suitable boronate ester. This reaction selectively forms the C-C bond between the purine and pyrimidine rings to afford Desmethyl-VS-5584[3][4].

Quantitative Bioactivity Data

As a close analog of VS-5584, Desmethyl-VS-5584 is expected to exhibit a similar inhibitory profile against PI3K isoforms and mTOR. The following table summarizes the known inhibitory concentrations (IC₅₀) of VS-5584.

Table 2: In Vitro Inhibitory Activity of VS-5584

| Target | IC₅₀ (nM) | Reference |

| PI3Kα | 16 | [5][6][7] |

| PI3Kβ | 68 | [5][6][7] |

| PI3Kγ | 25 | [5][6][7] |

| PI3Kδ | 42 | [5][6][7] |

| mTOR | 37 | [5][6][7] |

Table 3: Cellular Activity of VS-5584

| Cell Line | Assay | IC₅₀ (nM) | Reference |

| PC3 (prostate cancer) | p-Akt (S473) inhibition | 23 | [6] |

| PC3 (prostate cancer) | p-Akt (T308) inhibition | 15 | [6] |

| PC3 (prostate cancer) | p-S6 (S240/244) inhibition | 20 | [6] |

| H929 (multiple myeloma) | Proliferation | 48 | [6] |

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of Desmethyl-VS-5584 on cancer cell viability and proliferation[8][9].

Materials:

-

Cancer cell line of interest (e.g., PC3, A375)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Desmethyl-VS-5584 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of Desmethyl-VS-5584 in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol is used to determine the effect of Desmethyl-VS-5584 on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein[10][11].

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Desmethyl-VS-5584 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser240/244), anti-S6, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Desmethyl-VS-5584 or vehicle control for a specified time (e.g., 3 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate.

-

Image the blot and perform densitometry analysis to quantify protein phosphorylation levels relative to total protein and a loading control (e.g., GAPDH).

Caption: General workflow for Western blot analysis.

PI3K/Akt/mTOR Signaling Pathway

Desmethyl-VS-5584 targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Desmethyl-VS-5584.

Conclusion

Desmethyl-VS-5584 is a potent dual PI3K/mTOR inhibitor with significant potential for cancer therapy. This guide provides essential information on its chemical properties, a proposed synthetic route, and its biological activity. The detailed experimental protocols and the signaling pathway diagram offer valuable resources for researchers investigating this compound and its therapeutic applications. Further studies are warranted to fully elucidate its preclinical and clinical efficacy.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. 2,6-dichloro-9-(1-methylethyl)-9H-purine synthesis - chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

The Dual PI3K/mTOR Inhibitor Desmethyl-VS-5584: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584, an analog of VS-5584, is a potent and selective small molecule inhibitor targeting two key nodes in oncogenic signaling: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, driving tumor growth, proliferation, survival, and resistance to therapy.[1][4][5] By simultaneously blocking both PI3K and mTOR, Desmethyl-VS-5584 offers a promising therapeutic strategy to overcome the limitations of single-agent inhibitors, such as feedback activation loops.[6][7] This technical guide provides an in-depth overview of the mechanism of action of Desmethyl-VS-5584 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the targeted signaling pathways.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

Desmethyl-VS-5584 functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases.[4] Its primary mechanism involves the direct inhibition of all four class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) and both mTOR complexes, mTORC1 and mTORC2.[1][4][5][8] This dual inhibition leads to a comprehensive blockade of the downstream signaling cascade, ultimately resulting in reduced cancer cell proliferation, survival, and preferential targeting of cancer stem cells (CSCs).[8][9]

PI3K Inhibition

Upon growth factor receptor activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting all class I PI3K isoforms, Desmethyl-VS-5584 prevents the production of PIP3, thereby blocking the activation of Akt (as evidenced by reduced phosphorylation at Thr308) and its subsequent signaling.[4][8]

mTOR Inhibition

mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 , when activated, promotes protein synthesis, cell growth, and proliferation by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

-

mTORC2 is a key regulator of Akt, directly phosphorylating it at Ser473, which is required for its full activation.

Desmethyl-VS-5584 inhibits both mTORC1 and mTORC2.[8] This leads to the dephosphorylation of mTORC1 substrates like the ribosomal protein S6 (a downstream target of S6K) and prevents the mTORC2-mediated activation of Akt.[4][8][10] The simultaneous inhibition of both complexes is crucial for a more complete shutdown of the pathway, as mTORC1 inhibition alone can lead to a feedback activation of PI3K signaling.[6][7]

Signaling Pathway Overview

The following diagram illustrates the central role of Desmethyl-VS-5584 in inhibiting the PI3K/Akt/mTOR signaling pathway.

Caption: Desmethyl-VS-5584 mechanism of action.

Quantitative Data

The potency of Desmethyl-VS-5584 has been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584

| Target | IC50 (nmol/L) |

| mTOR | 37 |

| PI3Kα | 16 |

| PI3Kβ | 68 |

| PI3Kγ | 25 |

| PI3Kδ | 42 |

| Data sourced from studies on VS-5584, a close analog of Desmethyl-VS-5584.[4][5] |

Table 2: Anti-proliferative Activity of VS-5584 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| H929 | Multiple Myeloma | 48 |

| A375 | Melanoma | Potent inhibition noted |

| A-2058 | Melanoma | Potent inhibition noted |

| SK-MEL-3 | Melanoma | Potent inhibition noted |

| VS-5584 demonstrates broad anti-proliferative activity across a spectrum of cancer cell lines.[4][7] |

Table 3: In Vivo Efficacy of VS-5584 in Xenograft Models

| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) |

| PC3 (Prostate) | VS-5584 | 11 mg/kg | 79% |

| PC3 (Prostate) | VS-5584 | 25 mg/kg | 113% |

| COLO-205 (Colorectal) | VS-5584 | 11 mg/kg | 45% |

| COLO-205 (Colorectal) | VS-5584 | 25 mg/kg | 85% |

| COLO-205 (Colorectal) | VS-5584 | 35 mg/kg | 86% |

| VS-5584 shows significant, dose-dependent tumor growth inhibition in various xenograft models.[4] |

Key Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of Desmethyl-VS-5584.

Western Blot Analysis for Pathway Modulation

-

Objective: To determine the effect of Desmethyl-VS-5584 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Methodology:

-

Cancer cells are seeded and allowed to adhere overnight.

-

Cells are treated with varying concentrations of Desmethyl-VS-5584 for a specified duration (e.g., 3 hours).[11]

-

Post-treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (Ser473 and Thr308), S6 (Ser240/244), and other relevant pathway components.[4][8]

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the anti-proliferative effects of Desmethyl-VS-5584 on cancer cells.

-

Methodology (MTT Assay):

-

Cells are seeded in 96-well plates and treated with a range of Desmethyl-VS-5584 concentrations.[7]

-

After a set incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Desmethyl-VS-5584 in a living organism.

-

Methodology:

-

Human cancer cells (e.g., PC3, A375) are subcutaneously injected into immunocompromised mice.[4][6][8]

-

Once tumors reach a palpable size (e.g., 200 mm³), mice are randomized into treatment and control groups.[8]

-

Desmethyl-VS-5584 is administered orally at specified doses and schedules (e.g., once daily).[4][8]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to confirm pathway inhibition in vivo).[4]

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the preclinical efficacy of Desmethyl-VS-5584.

Caption: Preclinical evaluation workflow for Desmethyl-VS-5584.

Preferential Targeting of Cancer Stem Cells

A significant aspect of Desmethyl-VS-5584's mechanism of action is its preferential targeting of cancer stem cells (CSCs).[8][9] CSCs are a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and disease recurrence.[8][9] Studies have shown that VS-5584 is significantly more potent in inhibiting the proliferation and survival of CSCs compared to the bulk tumor cell population.[8][9] This effect is attributed to the requirement of multiple components of the PI3K/mTOR pathway for CSC maintenance. Mechanistic studies have revealed that the coordinated inhibition of PI3Kα, PI3Kβ, and mTOR is necessary to effectively target CSCs, an effect that is not achieved by inhibiting individual components of the pathway.[8][9]

Conclusion

Desmethyl-VS-5584 is a potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating broad anti-proliferative activity across a range of cancer cell types. Its ability to simultaneously block all class I PI3K isoforms and both mTORC1 and mTORC2 complexes results in a comprehensive shutdown of this critical oncogenic pathway. Furthermore, its preferential targeting of cancer stem cells suggests a potential to overcome therapeutic resistance and prevent disease relapse. The data presented in this guide underscore the strong scientific rationale for the continued investigation of Desmethyl-VS-5584 as a promising therapeutic agent in oncology.

References

- 1. Facebook [cancer.gov]

- 2. Verastem, Inc. Release: Scientific Data on PI3K/mTOR Inhibitor VS-5584 Published in Molecular Cancer Therapeutics - BioSpace [biospace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo | PLOS One [journals.plos.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/mTOR dual-inhibition with VS-5584 enhances anti-leukemic efficacy of ponatinib in blasts and Ph-negative LSCs of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to VS-5584 and its Desmethyl Analog: A Structural and Mechanistic Comparison

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual PI3K/mTOR inhibitor VS-5584 and its analog, Desmethyl-VS-5584. We delve into their chemical structures, mechanisms of action, and available biological data to delineate the key differences between these two molecules. This document is intended to serve as a valuable resource for researchers in oncology and cell signaling, providing detailed information, including experimental protocols and pathway diagrams, to support further investigation.

Introduction: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. VS-5584 has emerged as a potent and selective dual inhibitor of both PI3K and mTOR kinases, demonstrating significant anti-tumor activity in preclinical models. This guide will explore the nuances of VS-5584 and its closely related analog, Desmethyl-VS-5584.

Chemical and Structural Differences

The primary distinction between VS-5584 and Desmethyl-VS-5584 lies in a single methyl group at the 8th position of the purine ring.

-

VS-5584: The chemical name is 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine, with a molecular formula of C₁₇H₂₂N₈O.

-

Desmethyl-VS-5584: The chemical name is 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine, with a molecular formula of C₁₆H₂₀N₈O.

This seemingly minor structural change—the absence of a methyl group—can have significant implications for the molecule's biological activity, selectivity, and pharmacokinetic properties.

Table 1: Chemical and Structural Properties

| Feature | VS-5584 | Desmethyl-VS-5584 |

| IUPAC Name | 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine | 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine |

| Molecular Formula | C₁₇H₂₂N₈O | C₁₆H₂₀N₈O |

| Key Structural Difference | Contains a methyl group at the 8-position of the purine ring. | Lacks a methyl group at the 8-position of the purine ring. |

Mechanism of Action and Biological Activity of VS-5584

VS-5584 is an ATP-competitive inhibitor that potently targets both mTOR and all class I PI3K isoforms. This dual inhibition is crucial as it simultaneously blocks key signaling nodes, potentially leading to a more profound and durable anti-cancer effect compared to agents that target either kinase alone.

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a complex network that responds to various extracellular and intracellular signals to regulate cellular processes. The following diagram illustrates the key components of this pathway and the points of inhibition by VS-5584.

Quantitative Biological Data for VS-5584

Extensive preclinical research has characterized the potent inhibitory activity of VS-5584. The following table summarizes the key in vitro potency data.

Table 2: In Vitro Inhibitory Activity of VS-5584

| Target | IC₅₀ (nM) |

| PI3Kα | 16 |

| PI3Kβ | 68 |

| PI3Kγ | 25 |

| PI3Kδ | 42 |

| mTOR | 37 |

Data compiled from publicly available research.

Biological Activity of Desmethyl-VS-5584: A Data Gap

Despite its clear structural relationship to VS-5584, there is a notable absence of publicly available scientific literature detailing the biological activity of Desmethyl-VS-5584. Searches of prominent scientific databases and patent literature did not yield any studies that have characterized its inhibitory potency (e.g., IC₅₀ values against PI3K isoforms and mTOR), cellular activity, or pharmacokinetic and pharmacodynamic properties.

It is plausible that Desmethyl-VS-5584 is a metabolite of VS-5584 or a synthetic precursor/analog that has not been extensively studied or reported on in a peer-reviewed format. The lack of data precludes a direct quantitative comparison of the biological effects of Desmethyl-VS-5584 with those of VS-5584.

Experimental Protocols for Characterization of PI3K/mTOR Inhibitors

For researchers aiming to characterize novel PI3K/mTOR inhibitors or to directly compare compounds like VS-5584 and Desmethyl-VS-5584, the following experimental workflows are recommended.

In Vitro Kinase Assays

Biochemical assays are essential to determine the direct inhibitory activity of a compound against its target kinases.

Cellular Assays for Pathway Inhibition

Western blotting is a standard method to assess the downstream effects of PI3K/mTOR inhibition in cancer cell lines.

Conclusion

VS-5584 is a well-characterized, potent dual inhibitor of the PI3K/mTOR pathway with significant potential in oncology. Its analog, Desmethyl-VS-5584, differs by the absence of a single methyl group on the purine core. While the structural difference is clear, the scientific community awaits the publication of quantitative biological and pharmacological data for Desmethyl-VS-5584 to fully understand its profile and potential. The experimental frameworks provided in this guide offer a roadmap for the direct comparison of these and other novel PI3K/mTOR inhibitors. Future research into the comparative activities of VS-5584 and its desmethyl analog could provide valuable insights into the structure-activity relationships of this important class of cancer therapeutics.

Desmethyl-VS-5584: A Technical Overview of Target Binding Affinity and Selectivity

Introduction

Desmethyl-VS-5584 is a small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][4] As a dimethyl analog of the potent and selective dual PI3K/mTOR inhibitor VS-5584, it belongs to a class of compounds with significant therapeutic potential in oncology.[1][2][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback activation loops that can limit the efficacy of single-target inhibitors.[7] This technical guide summarizes the target binding affinity and selectivity of the parent compound, VS-5584, providing a strong inferential basis for the expected activity of Desmethyl-VS-5584.

Target Binding Affinity and Selectivity of VS-5584

VS-5584 is a highly potent inhibitor of all Class I PI3K isoforms and mTOR kinase.[5][6] Its inhibitory activity is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of VS-5584 against PI3K and mTOR

| Target | IC50 (nM) |

| PI3Kα | 16[5][6] |

| PI3Kβ | 68[5][6] |

| PI3Kγ | 25[5][6] |

| PI3Kδ | 42[5][6] |

| mTOR | 37[5][6] |

Table 2: Kinase Selectivity Profile of VS-5584

VS-5584 has been profiled against large kinase panels and has demonstrated high selectivity for the PI3K/mTOR family.

| Kinase Panel | Number of Kinases Tested | Observations |

| Ambit Kinase Panel | >400 | No significant activity on over 400 lipid and protein kinases.[5][6] |

| Radiometric Kinase Assay | 320 | No kinase showed an IC50 < 300 nM except for the PIKK family.[5] |

Outside of the PI3K family and mTOR, only minimal binding to NEK2 and BTK was observed in broad panel screenings.[5]

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of inhibition by VS-5584.

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by VS-5584.

Experimental Protocols

The binding affinity and selectivity of VS-5584 were likely determined using a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified enzymes.

-

Methodology (Radiometric Assay Example):

-

Recombinant human PI3K isoforms and mTOR kinase are incubated with the test compound (e.g., VS-5584) at varying concentrations.

-

The kinase reaction is initiated by the addition of a lipid substrate (for PI3K) or protein substrate (for mTOR) and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP.

-

The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cellular Assays for Target Engagement and Pathway Modulation

-

Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway within a cellular context.

-

Methodology (Western Blotting):

-

Cancer cell lines with a constitutively active PI3K/mTOR pathway (e.g., PTEN-null cell lines) are treated with the test compound at various concentrations for a specified duration.[5]

-

Following treatment, cells are lysed to extract total proteins.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated (activated) and total forms of key downstream effectors of PI3K and mTOR, such as Akt (p-Akt Ser473 and p-Akt Thr308) and S6 ribosomal protein (p-S6).[5]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of pathway inhibition.

-

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for characterizing the binding affinity and selectivity of a kinase inhibitor like VS-5584.

References

- 1. Desmethyl-VS-5584 - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Desmethyl-VS-5584 | 1246535-95-4 | PARP | MOLNOVA [molnova.com]

- 5. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of the PI3K/mTOR Inhibitor Class Represented by VS-5584, the Parent Compound of Desmethyl-VS-5584

Disclaimer: This technical guide focuses on the pharmacokinetic and pharmacodynamic properties of VS-5584. Desmethyl-VS-5584 is a dimethyl analog of VS-5584 and is also a potent and selective dual inhibitor of mTOR/PI3K.[1] Due to the limited availability of specific data for Desmethyl-VS-5584 in the public domain, this document provides a comprehensive overview of its well-characterized parent compound, VS-5584. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

VS-5584 is a novel, low-molecular-weight, orally bioavailable compound that acts as a potent and selective dual inhibitor of both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[2] VS-5584 demonstrates equivalent potency against mTOR and all class I PI3K isoforms.[2] This balanced inhibition profile offers the potential to overcome resistance mechanisms associated with targeting individual components of the pathway. This guide provides a detailed summary of the preclinical pharmacokinetic and pharmacodynamic properties of VS-5584.

Pharmacokinetic Properties

VS-5584 exhibits favorable pharmacokinetic properties in preclinical models, characterized by rapid oral absorption and dose-linear exposure.[3]

Table 1: Pharmacokinetic Parameters of VS-5584 in Mice

| Parameter | Value | Species | Dosing | Reference |

| Time to Maximum Plasma Concentration (tmax) | 0.9 hours | Mouse | Single oral dose | [3] |

| Elimination Half-life (t1/2) | 10 hours | Mouse | Single oral dose | [3] |

Pharmacodynamic Properties

VS-5584 potently inhibits the PI3K/mTOR signaling pathway, leading to the suppression of downstream effector phosphorylation, cell cycle arrest, and induction of apoptosis in cancer cells.

In Vitro Activity

VS-5584 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.

Table 2: In Vitro Inhibitory Activity of VS-5584

| Target | IC50 (nmol/L) | Assay Type | Reference |

| mTOR | 37 | Kinase Assay | [2] |

| PI3Kα | 16 | Kinase Assay | [2] |

| PI3Kβ | 68 | Kinase Assay | [2] |

| PI3Kγ | 25 | Kinase Assay | [2] |

| PI3Kδ | 42 | Kinase Assay | [2] |

In Vivo Activity

Oral administration of VS-5584 leads to a profound and sustained inhibition of the PI3K/mTOR pathway in tumor tissues, resulting in significant anti-tumor efficacy in various xenograft models.[2][4]

Table 3: In Vivo Pharmacodynamic Effects of VS-5584 in a PC3 Xenograft Model

| Dose (mg/kg) | Time Point | pAKT(S473) Inhibition (%) | pS6(S240/244) Inhibition (%) | Reference |

| 25 | 6 hours post-last dose (day 27) | 85 | 95 | [3] |

| 11 | 6 hours post-last dose (day 27) | 38 | 79 | [3] |

Table 4: In Vivo Efficacy of VS-5584 in a COLO-205 Xenograft Model

| Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |

| 11 | 18 days | 45 | [3] |

| 25 | 18 days | 85 | [3] |

| 35 | 18 days | 86 | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3K/mTOR signaling pathway targeted by VS-5584 and a typical experimental workflow for evaluating its in vivo efficacy.

Caption: PI3K/mTOR signaling pathway and points of inhibition by VS-5584.

Caption: A representative experimental workflow for in vivo efficacy studies.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of VS-5584 against PI3K isoforms and mTOR was determined using biochemical kinase assays. Recombinant human enzymes were incubated with the compound at various concentrations in the presence of ATP and a substrate. The enzyme activity was measured by quantifying the amount of phosphorylated substrate, typically through a fluorescence-based or radiometric assay. IC50 values were then calculated from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative effects of VS-5584 were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)-based colorimetric assay.[5] Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of VS-5584 for a specified period (e.g., 72 hours). After incubation, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured using a microplate reader, and the IC50 values were determined by non-linear regression analysis.

Western Blotting for Phospho-protein Analysis

To evaluate the pharmacodynamic effects of VS-5584 on the PI3K/mTOR pathway, western blotting was performed.[5] Tumor cells or tumor lysates from in vivo studies were treated with VS-5584.[4] Total protein was extracted, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins such as AKT (S473) and S6 ribosomal protein (S240/244). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of VS-5584 was evaluated in xenograft models using immunodeficient mice (e.g., nude mice).[4][5] Human cancer cells were subcutaneously injected into the flanks of the mice. When tumors reached a palpable size, the mice were randomized into treatment and control groups. VS-5584 was administered orally, typically once daily. Tumor volume and body weight were monitored regularly throughout the study. At the end of the treatment period, tumors were excised, weighed, and processed for pharmacodynamic analysis, such as western blotting.[4]

Conclusion

VS-5584 is a potent and selective dual PI3K/mTOR inhibitor with favorable preclinical pharmacokinetic and pharmacodynamic properties. It demonstrates robust anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo across a range of cancer models. The data presented in this guide underscore the therapeutic potential of this class of compounds. While specific data for Desmethyl-VS-5584 is limited, the comprehensive information available for its parent compound, VS-5584, provides a strong foundation for further research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VS-5584, a PI3K/mTOR dual inhibitor, exerts antitumor effects on neuroblastomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Desmethyl-VS-5584: A Technical Guide

Introduction

Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3][4] Dysregulation of the PI3K/mTOR pathway is a frequent event in a wide range of human cancers, making it a critical target for therapeutic intervention.[5] This technical guide provides an in-depth overview of the in vitro anticancer activity of this class of compounds, with a focus on the comprehensive data available for the parent compound, VS-5584. Due to the limited public availability of specific experimental data for Desmethyl-VS-5584, this document leverages the extensive research on VS-5584 to provide a thorough understanding of its mechanism of action and anticancer properties, which are anticipated to be comparable for its desmethyl analog.

VS-5584 exhibits equivalent, low-nanomolar potency against all class I PI3K isoforms and mTOR kinase, effectively blocking both mTORC1 and mTORC2 complexes.[6][7] This dual inhibition prevents the activation of key downstream signaling pathways involved in cell proliferation, survival, and growth.[6][8]

Quantitative Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of VS-5584 against key kinase targets and its antiproliferative effects on a panel of human cancer cell lines.

Table 1: Inhibitory Activity of VS-5584 against PI3K and mTOR Kinases

| Target | IC50 (nmol/L) |

| PI3Kα | 16[5][6][7][9] |

| PI3Kβ | 68[5][6][7][9] |

| PI3Kγ | 25[5][6][7][9] |

| PI3Kδ | 42[5][6][7][9] |

| mTOR | 37[5][6][7][9] |

Table 2: Antiproliferative Activity of VS-5584 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| H929 | Multiple Myeloma | 48[6] |

| A375 | Melanoma | Data not specified, but potent inhibition reported[10][11] |

| A-2058 | Melanoma | Data not specified, but potent inhibition reported[10][11] |

| SK-MEL-3 | Melanoma | Data not specified, but potent inhibition reported[10][11] |

| A549 | Lung Adenocarcinoma | Data not specified, but apoptosis and cell cycle arrest reported[12] |

| PC3 | Prostate Cancer | Data not specified, but effective signaling blockade reported[6] |

| NCI-N87 | Gastric Cancer | Data not specified, but effective signaling blockade reported[6] |

| COLO-205 | Colorectal Cancer | Data not specified, but effective signaling blockade reported[6] |

| MDA-MB-231 | Breast Cancer | Data not specified, but effective signaling blockade reported[6] |

| HUH-7 | Liver Cancer | Data not specified, but effective signaling blockade reported[6] |

Note: A broad screening of 436 cancer cell lines revealed widespread antiproliferative sensitivity, with cells harboring PIK3CA mutations showing generally higher sensitivity to VS-5584.[5][6]

Signaling Pathway

VS-5584 acts as a dual inhibitor of PI3K and mTOR, two critical nodes in a signaling pathway that is central to cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by VS-5584.

Caption: PI3K/mTOR signaling pathway with inhibition points of VS-5584.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro anticancer activity of PI3K/mTOR inhibitors like VS-5584.

1. Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., A549, A375) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[13]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., VS-5584) or vehicle control (DMSO) for a specified period, typically 48-72 hours.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

-

Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

2. Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.

-

Data Acquisition: The stained cells are analyzed by a flow cytometer.

-

Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is calculated. VS-5584 has been shown to induce caspase-dependent apoptotic death in melanoma cells.[10][11]

3. Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A eliminates RNA to prevent its staining.

-

Data Acquisition: The DNA content of individual cells is measured by a flow cytometer.

-

Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. VS-5584 has been observed to cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[12]

4. Western Blotting for Signaling Pathway Modulation

This technique is used to detect the phosphorylation status of key proteins downstream of PI3K and mTOR, confirming target engagement.

-

Cell Lysis: Cells are treated with the compound for a short period (e.g., 3 hours).[6] After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt (Ser473), total Akt, p-S6 (Ser240/244), total S6).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to assess the inhibition of phosphorylation of downstream targets, confirming the blockade of the PI3K/mTOR pathway.[6]

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a PI3K/mTOR inhibitor.

Caption: Workflow for in vitro evaluation of anticancer activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Desmethyl-VS-5584 | PI3K/mTOR kinase inhibitor | CAS 1246535-95-4 | Desmethyl-VS-5584 (Desmethyl-SB2343) | mTOR/PI3K抑制剂 | 美国InvivoChem [invivochem.cn]

- 4. allgenbio.com [allgenbio.com]

- 5. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. PI3K/mTOR Inhibitor VS-5584 Alters Expression of WNT Signaling Genes and Induces Apoptosis in Lung Adenocarcinoma Cells: In Vitro and In Silico Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

Desmethyl-VS-5584: An In-Depth Technical Guide on its Anticipated Effects on the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). While specific data for Desmethyl-VS-5584 is not extensively available in public literature, this guide provides a comprehensive overview of the well-characterized effects of its parent compound, VS-5584, on the PI3K/Akt/mTOR signaling pathway. This document summarizes the mechanism of action, quantitative inhibition data, and detailed experimental protocols relevant to the study of this class of inhibitors. The information presented herein serves as a foundational resource for researchers investigating the potential therapeutic applications and biological activity of Desmethyl-VS-5584.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B), which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 activation promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTOR also exists in a second complex, mTORC2, which is involved in the full activation of Akt.

VS-5584: A Potent Dual PI3K/mTOR Inhibitor

VS-5584 (also known as SB2343) is a small molecule inhibitor that potently and selectively targets both PI3K and mTOR kinases.[1] As Desmethyl-VS-5584 is an analog, it is anticipated to share a similar mechanism of action. VS-5584 acts as an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, γ, and δ) and mTOR kinase (within mTORC1 and mTORC2).[2] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway, resulting in the inhibition of downstream signaling and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[1][3]

Quantitative Inhibition Data for VS-5584

The following tables summarize the reported in vitro inhibitory activities of VS-5584.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584 [2][4]

| Target | IC50 (nM) |

| PI3Kα | 16 |

| PI3Kβ | 68 |

| PI3Kγ | 25 |

| PI3Kδ | 42 |

| mTOR | 37 |

Table 2: Cellular Activity of VS-5584 in Cancer Cell Lines [4]

| Cell Line | Cancer Type | Key Genetic Feature | IC50 for pAkt (S473) Inhibition (nM) | IC50 for pS6 (S240/244) Inhibition (nM) |

| PC3 | Prostate | PTEN null | 23 | 20 |

| MV4-11 | Leukemia | FLT3-ITD | 12 | 20 |

Signaling Pathway and Mechanism of Action

Desmethyl-VS-5584, as an analog of VS-5584, is predicted to inhibit the PI3K/Akt/mTOR pathway at two critical nodes: PI3K and mTOR. The following diagram illustrates the signaling cascade and the points of inhibition.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of PI3K/mTOR inhibitors like VS-5584 and would be applicable for the study of Desmethyl-VS-5584.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of PI3K and mTOR kinases.

Materials:

-

Recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., PIP2 for PI3K, inactive S6K for mTOR)

-

Desmethyl-VS-5584 or VS-5584

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Western Blot Analysis for Pathway Modulation

This method is used to assess the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway within cells treated with the inhibitor.

Materials:

-

Cancer cell line of interest (e.g., PC3, MCF-7)

-

Cell culture medium and supplements

-

Desmethyl-VS-5584 or VS-5584

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser240/244), anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the relative phosphorylation levels.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium

-

Desmethyl-VS-5584 or VS-5584

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the inhibitor.

-

Incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]

Conclusion

While direct experimental data for Desmethyl-VS-5584 is limited, its structural similarity to VS-5584 strongly suggests that it will act as a dual inhibitor of the PI3K/Akt/mTOR pathway. The quantitative data and experimental protocols provided for VS-5584 in this guide offer a robust framework for the investigation of Desmethyl-VS-5584. Researchers are encouraged to utilize these methodologies to characterize the specific activity of this analog and to explore its potential as a therapeutic agent. Further studies are warranted to elucidate the precise pharmacological profile of Desmethyl-VS-5584.

References

- 1. broadpharm.com [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Development of Desmethyl-VS-5584: A Potent PI3K/mTOR Dual Inhibitor Analog

Introduction

Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2][3] While specific discovery and development details for Desmethyl-VS-5584 are not extensively published, its close structural relationship to VS-5584 suggests a similar mechanism of action and therapeutic potential. This technical guide will focus on the well-documented discovery and development of VS-5584 as a proxy to understand the core attributes of Desmethyl-VS-5584, supplemented with the available information specific to the desmethyl analog.

Desmethyl-VS-5584 is identified by the chemical name 5-[9-Isopropyl-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine and has the CAS number 1246535-95-4.[4][5] It is recognized as an intermediate in the synthesis of purine analogs and is classified as a highly selective PI3K/mTOR kinase inhibitor.[5]

Discovery and Synthesis of the Parent Compound, VS-5584

The development of VS-5584, also known as SB2343, stemmed from the therapeutic strategy of targeting both PI3K and mTOR kinases to overcome resistance mechanisms observed with mTORC1 inhibitors. The synthesis of VS-5584 is detailed in patent application WO2010114484. The core structure is a pyrido[2,3-d]pyrimidine derivative.[2]

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

Both VS-5584 and, by extension, Desmethyl-VS-5584, are ATP-competitive inhibitors that target the kinase domains of PI3K and mTOR. The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a hallmark of many cancers.[3][4] By simultaneously blocking PI3K and both mTOR complexes (mTORC1 and mTORC2), these inhibitors can achieve a more comprehensive and durable anti-cancer effect compared to agents that target a single component of the pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 5-(9-Isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine - LKT Labs [lktlabs.com]

Methodological & Application

Application Notes and Protocols for Desmethyl-VS-5584 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is frequently implicated in the development and progression of cancer.[5][6][7][8] Desmethyl-VS-5584, like its parent compound, is anticipated to inhibit all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes (mTORC1 and mTORC2).[5][6][8] By targeting these key nodes, Desmethyl-VS-5584 serves as a valuable tool for investigating the roles of the PI3K/mTOR pathway in cancer biology and for preclinical evaluation as a potential therapeutic agent.

These application notes provide an overview of the mechanism of action of the parent compound VS-5584 and detailed protocols for utilizing Desmethyl-VS-5584 in cell culture experiments to assess its biological effects.

Disclaimer: Desmethyl-VS-5584 is a dimethyl analog of VS-5584. The majority of the detailed experimental data and protocols provided herein are based on studies conducted with VS-5584. Researchers should use this information as a guide and perform their own dose-response experiments to determine the optimal concentrations and conditions for Desmethyl-VS-5584 in their specific cell models.

Mechanism of Action

VS-5584, the parent compound of Desmethyl-VS-5584, is an ATP-competitive inhibitor of PI3K and mTOR kinases. It potently and selectively binds to the kinase domain of these enzymes, blocking the phosphorylation of their downstream substrates.[5][6][8] Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step for the activation of downstream effectors such as AKT. Simultaneous inhibition of mTORC1 and mTORC2 disrupts the regulation of protein synthesis, cell growth, and survival by blocking the phosphorylation of key substrates like S6 ribosomal protein (S6K) and 4E-binding protein 1 (4E-BP1), as well as AKT.[5]

Data Presentation

The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects of the parent compound, VS-5584. These values should be used as a reference for designing experiments with Desmethyl-VS-5584.

Table 1: In Vitro Kinase Inhibitory Activity of VS-5584

| Target | IC50 (nM) |

| PI3Kα | 16[5][6] |

| PI3Kβ | 68[5][6] |

| PI3Kγ | 25[5][6] |

| PI3Kδ | 42[5][6] |

| mTOR | 37[5][6] |

Table 2: Anti-proliferative Activity of VS-5584 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| H929 | Multiple Myeloma | 48[5] |

| A375 | Melanoma | ~10-100 (significant inhibition) |

| A-2058 | Melanoma | Not specified, similar to A375 |

| SK-MEL-3 | Melanoma | Not specified, similar to A375 |

| PC3 | Prostate Cancer | Not specified, potent inhibition[5] |

| MV4-11 | Leukemia | Not specified, potent inhibition[5] |

| NCI-N87 | Gastric Cancer | Not specified, potent inhibition[5] |

| COLO-205 | Colorectal Cancer | Not specified, potent inhibition[5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Desmethyl-VS-5584 on the viability and proliferation of cancer cells.

Materials:

-

Desmethyl-VS-5584

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Prepare a stock solution of Desmethyl-VS-5584 in DMSO. Further dilute the compound in a complete medium to achieve a range of desired concentrations (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Desmethyl-VS-5584 or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for PI3K/mTOR Pathway Inhibition

This protocol is to assess the effect of Desmethyl-VS-5584 on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway.

Materials:

-

Desmethyl-VS-5584

-

Cancer cell lines

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of Desmethyl-VS-5584 or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if Desmethyl-VS-5584 induces apoptosis in cancer cells.

Materials:

-

Desmethyl-VS-5584

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Desmethyl-VS-5584 or vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

Caption: PI3K/mTOR signaling pathway and points of inhibition by Desmethyl-VS-5584.

References

Preparation of Desmethyl-VS-5584 Stock Solution in DMSO: An Application Note and Protocol

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a Desmethyl-VS-5584 stock solution in Dimethyl Sulfoxide (DMSO).

Desmethyl-VS-5584 is a potent and selective dual inhibitor of PI3K/mTOR kinases. To facilitate its use in in vitro and in vivo studies, a concentrated stock solution in a suitable solvent is required. DMSO is a common solvent for this compound due to its excellent solubilizing properties.

Quantitative Data Summary

For ease of reference, the key quantitative data for Desmethyl-VS-5584 and its stock solution preparation are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Weight (MW) | 340.39 g/mol | [1] |

| Solubility in DMSO | The hydrochloride salt is soluble at 2.67 mg/mL (6.46 mM). The free base is also soluble, though a specific value is not provided. | [2] |

| Recommended Stock Concentration | 10 mM | Based on solubility data and common laboratory practice. |

| Storage of Stock Solution | Aliquot and store at -20°C for up to one month or -80°C for up to six months. | [2][3] |

| Storage of Powder | Store at -20°C. | [1] |

Experimental Protocol: Preparation of a 10 mM Desmethyl-VS-5584 Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of Desmethyl-VS-5584 in DMSO.

Materials:

-

Desmethyl-VS-5584 powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation:

-

Ensure the analytical balance is calibrated and level.

-

Place a clean, empty microcentrifuge tube or vial on the balance and tare to zero.

-

-

Weighing Desmethyl-VS-5584:

-

Carefully weigh out the desired amount of Desmethyl-VS-5584 powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of the compound.

-

Calculation:

-

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 340.39 g/mol / 1000 = 3.4039 mg

-

-

-

Solvent Addition:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the Desmethyl-VS-5584 powder. For the example above, add 1 mL of DMSO.

-

-

Dissolution:

-

Tightly cap the tube.

-

Vortex the solution until the Desmethyl-VS-5584 powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

-

Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for preparing the Desmethyl-VS-5584 stock solution.

Caption: Workflow for preparing Desmethyl-VS-5584 stock solution.

Signaling Pathway Inhibition

Desmethyl-VS-5584 is an inhibitor of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The diagram below provides a simplified representation of this pathway and the points of inhibition by Desmethyl-VS-5584.

Caption: Simplified PI3K/mTOR signaling pathway and inhibition points.

Disclaimer: This protocol is intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling chemical reagents. It is recommended to consult the manufacturer's safety data sheet (SDS) for Desmethyl-VS-5584 and DMSO prior to use.

References

Application Notes and Protocols for Desmethyl-VS-5584 Analog in In Vivo Mouse Xenograft Models

A Note on Desmethyl-VS-5584: Desmethyl-VS-5584 is an analog of VS-5584 and both are potent and selective dual inhibitors of the PI3K/mTOR signaling pathway.[1][2][3] Extensive literature search did not yield specific in vivo dosage and administration protocols for Desmethyl-VS-5584 in mouse xenograft models. The following application notes and protocols are based on the comprehensive in vivo data available for its closely related analog, VS-5584 . Researchers can use this information as a strong starting point for designing in vivo studies with Desmethyl-VS-5584, with the recommendation to perform initial dose-finding and tolerability studies.

Introduction

VS-5584 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[4][5] This pathway plays a crucial role in cell proliferation, survival, and metabolism. VS-5584 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those resistant to other therapies.[6][7][8][9] These notes provide a summary of its use in mouse xenograft models and detailed protocols for its application.

Data Presentation: In Vivo Efficacy of VS-5584

The following table summarizes the dosage and efficacy of VS-5584 in various mouse xenograft models.

| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Efficacy (Tumor Growth Inhibition - TGI) | Reference |

| Colorectal Cancer | COLO-205 | Balb/c nude | 11, 25, or 35 mg/kg, oral, once daily | 14 days | 45%, 85%, and 86% respectively | [6] |

| Prostate Cancer | PC3 | Not Specified | 11 and 25 mg/kg, oral, once daily | 28 days | 79% and 113% respectively | [6] |

| Gastric Cancer | NCI-N87 | Not Specified | 25 mg/kg, oral, once daily | 17 days | 121% | [6] |

| Melanoma | A375 | Nude | 25 mg/kg, oral, once daily | 21 days | Significant tumor growth inhibition | |

| Neuroblastoma | Not Specified | Nude | Not Specified | 2 weeks | Significant suppression of tumor growth | [7] |

Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; S6K1 [label="S6K1", fillcolor="#F1F3F4"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#FFFFFF"]; VS5584 [label="VS-5584\n(Desmethyl-VS-5584 analog)", shape="cylinder", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates"]; mTORC2 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> _4EBP1 [label="Phosphorylates"]; S6K1 -> Proliferation; _4EBP1 -> Proliferation [label="Inhibits translation\nwhen unphosphorylated"];

// Inhibition VS5584 -> PI3K [arrowhead="tee", color="#EA4335", style="dashed", penwidth=2]; VS5584 -> mTORC1 [arrowhead="tee", color="#EA4335", style="dashed", penwidth=2]; VS5584 -> mTORC2 [arrowhead="tee", color="#EA4335", style="dashed", penwidth=2]; } END_DOT Figure 1: The PI3K/mTOR signaling pathway and points of inhibition by VS-5584.

Experimental Protocols

I. Cell Culture and Preparation for Implantation

-

Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, COLO-205 colorectal) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

-

Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium. Determine the cell count and viability using a hemocytometer and trypan blue exclusion.

-

Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or serum-free medium to achieve the desired final concentration for injection (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice until injection.

II. Mouse Xenograft Model Establishment

-

Animals: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 6-8 weeks old. Allow them to acclimatize for at least one week before any experimental procedures.

-

Implantation: Anesthetize the mice. Subcutaneously inject the prepared cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse using a 27-gauge needle.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, VS-5584 at different doses).

III. Drug Preparation and Administration

-